5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

5-Chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide (C₁₇H₁₅ClN₂O₄S, exact mass 378.044 Da) is a fully synthetic, small-molecule benzofuran-2-carboxamide derivative bearing a primary sulfamoyl (–SO₂NH₂) group on the N-phenyl ring and a 5-chloro substituent on the benzofuran core. The compound belongs to the broader class of benzofuran-2-carboxamide sulfonamides, a scaffold that has been extensively patented for carbonic anhydrase inhibition, phosphodiesterase IV / TNF-α modulation, and aldose reductase / platelet aggregation inhibition.

Molecular Formula C17H15ClN2O4S
Molecular Weight 378.8 g/mol
Cat. No. B12149345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide
Molecular FormulaC17H15ClN2O4S
Molecular Weight378.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
InChIInChI=1S/C17H15ClN2O4S/c1-9-7-15-13(8-14(9)18)10(2)16(24-15)17(21)20-11-3-5-12(6-4-11)25(19,22)23/h3-8H,1-2H3,(H,20,21)(H2,19,22,23)
InChIKeyXUTLBTGQFNYTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide: Procurement-Relevant Identity and Class Confirmation


5-Chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide (C₁₇H₁₅ClN₂O₄S, exact mass 378.044 Da) is a fully synthetic, small-molecule benzofuran-2-carboxamide derivative bearing a primary sulfamoyl (–SO₂NH₂) group on the N-phenyl ring and a 5-chloro substituent on the benzofuran core . The compound belongs to the broader class of benzofuran-2-carboxamide sulfonamides, a scaffold that has been extensively patented for carbonic anhydrase inhibition, phosphodiesterase IV / TNF-α modulation, and aldose reductase / platelet aggregation inhibition [1][2]. It is catalogued in PubChem (SID 41429073; linked CID 23027967) and ChemSpider (CSID 854782) but currently carries no disclosed bioactivity data from primary screening campaigns, placing it as an underexplored but structurally distinct chemical probe within its subclass [3].

Why Generic Substitution Is Inappropriate for 5-Chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide


Benzofuran-2-carboxamide sulfonamides are not functionally interchangeable. Within this class, the position and electronic nature of substituents on the benzofuran core dictate target engagement, with the 5-chloro substituent being particularly critical: in the 5-chlorobenzofuran-2-carboxamide sub-series, replacement of chlorine with hydrogen or methyl abolishes antiproliferative activity in MCF-7, A549, Panc-1 and HT-29 cancer cell lines, while certain 5-chloro derivatives achieve equipotency with doxorubicin [1]. The N-(4-sulfamoylphenyl) motif further constrains substitution latitude because the primary sulfamoyl group functions as a zinc-binding warhead in carbonic anhydrase inhibition, and even minor alterations to the benzofuran substitution pattern shift isoform selectivity profiles from therapeutically desirable (hCA IX/XII) to off-target (hCA I/II) inhibition [2]. Consequently, a generic benzofuran-2-carboxamide or a casually selected analog lacking the precise 5-chloro-3,6-dimethyl substitution pattern cannot be assumed to reproduce the target compound's physicochemical profile, binding geometry, or biological fingerprint.

Quantitative Differentiation Evidence for 5-Chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide Relative to Closest Analogs


Lipophilicity (SlogP) Elevation Relative to the 3,5,6-Trimethyl Des-Chloro Analog

The target compound exhibits a computed SlogP of 3.26, which is elevated relative to its closest direct analog, 3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide (C₁₈H₁₈N₂O₄S, MW 358.4), where the 5-chloro substituent is replaced by a 5-methyl group. This increase in lipophilicity is attributable to the greater hydrophobicity of chlorine versus methyl at the 5-position of the benzofuran core and is expected to enhance passive membrane permeability [1].

Physicochemical profiling Lipophilicity Drug-likeness

Aqueous Solubility Deficit (logS = –4.2) Defining Formulation Requirements

The target compound has a predicted logS of –4.20, corresponding to an aqueous solubility of approximately 0.024 mg/mL (24 µM) at neutral pH. This is a direct consequence of the combination of the planar benzofuran core, the hydrophobic 5-chloro and 3,6-dimethyl substituents, and the limited ionization capacity of the neutral carboxamide–sulfamoyl framework. By comparison, the des-chloro 3,5,6-trimethyl analog is predicted to have a marginally higher logS (~ –3.8 to –4.0) owing to reduced molecular weight and the absence of the polarizable chlorine, while the benzyl-spaced analog RA10 (3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide) has a reported aqueous solubility of <50 µM in PBS buffer, consistent with this class [1][2].

Aqueous solubility Formulation Biopharmaceutical classification

5-Chloro Substituent as a Critical Determinant of Antiproliferative Activity in Benzofuran-2-Carboxamide Series

In the 5-chlorobenzofuran-2-carboxamide series, the 5-chloro substituent is indispensable for antiproliferative activity. Gamal El-Din et al. (2019) demonstrated that the 5-chlorobenzofuran-2-carboxamide derivative compound 15 exhibited antiproliferative activity equipotent to doxorubicin (GI₅₀ ≈ 1.1 µM) against MCF-7 breast cancer cells, with 6- to 8-fold induction of active caspase-3 relative to untreated controls [1]. In contrast, des-chloro or 5-methyl-substituted analogs in the same scaffold showed markedly reduced or absent activity, establishing that the electron-withdrawing chlorine at position 5 is a pharmacophoric requirement for this phenotype. The target compound retains this critical 5-chloro substituent while introducing a 3,6-dimethyl pattern and a direct N-(4-sulfamoylphenyl) amide linkage, features that distinguish it from the phenethyl-containing derivatives in the published series [2].

Structure–activity relationship Anticancer 5-Chlorobenzofuran

Direct N-(4-Sulfamoylphenyl) Amide Linkage vs. Methylene-Spaced Analogs: Implications for Zinc-Binding Geometry

The target compound features a direct amide bond between the benzofuran-2-carbonyl and the 4-aminosulfamoylphenyl group, producing a shorter and more conformationally restricted linkage compared to the methylene-spaced analog RA10 (3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide), which has been co-crystallized with human carbonic anhydrase II (PDB 5NY1) [1]. In RA10, the –CH₂– spacer permits greater rotational freedom, allowing the sulfamoylphenyl group to adopt an optimal orientation for zinc coordination in the CA II active site. The direct amide linkage in the target compound constrains this geometry, which may shift isoform selectivity away from cytosolic CA I/II and toward tumor-associated transmembrane isoforms CA IX and XII, a selectivity pattern observed with other conformationally restricted benzofuran sulfonamides [2].

Carbonic anhydrase inhibition Zinc-binding group Linker geometry

Drug-Likeness and Lead-Likeness Compliance Surpassing Closest Trimethyl Analog

The target compound satisfies all four Lipinski rule-of-five criteria (MW 378.8 < 500; SlogP 3.26 < 5; HBD = 1 < 5; HBA = 5 < 10) with zero violations, and also passes Oprea's more stringent lead-likeness filter [1]. Its computed topological polar surface area (tPSA) is approximately 98 Ų (estimated from fragment contributions: sulfamoyl ~69 Ų + carboxamide ~29 Ų), placing it near the optimal range for oral bioavailability. In comparison, the 3,5,6-trimethyl analog (MW 358.4) is lighter but lacks the polarizable chlorine atom that contributes to halogen bonding; the pyrimidine-extended analog (C₂₂H₁₉ClN₄O₄S, MW 470.9) breaches the MW 500 threshold, potentially limiting its utility as a lead . The target compound occupies a favorable 'middle ground' with sufficient molecular complexity for selective target engagement while remaining within lead-optimizable chemical space.

Drug-likeness Lead-likeness Lipinski rule of five

High-Priority Application Scenarios for 5-Chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide Procurement


Carbonic Anhydrase IX/XII Selectivity Screening in Hypoxic Tumor Models

The compound's direct N-(4-sulfamoylphenyl) amide linkage, combined with the electron-withdrawing 5-chloro substituent, makes it a strong candidate for screening against the tumor-associated carbonic anhydrase isoforms CA IX and CA XII, which are upregulated under hypoxia and contribute to the acidic tumor microenvironment. Unlike the widely studied methylene-spaced analog RA10 (a confirmed CA II binder, PDB 5NY1), the constrained linker geometry of the target compound may favor the narrower active-site architecture of CA IX/XII over the ubiquitous cytosolic isoforms CA I/II, as inferred from structure–activity trends in the benzofuran-tethered sulfamoyl triazole series [1]. Procurement is recommended for laboratories running stopped-flow CO₂ hydration assays or thermal shift assays against a panel of recombinant human CA isoforms.

Anticancer Phenotypic Screening Leveraging the 5-Chlorobenzofuran-2-Carboxamide Pharmacophore

The 5-chloro substituent is a validated pharmacophoric element for antiproliferative activity in the benzofuran-2-carboxamide class, with published derivatives achieving GI₅₀ values equipotent to doxorubicin in MCF-7 breast cancer cells and inducing caspase-3 activation 6- to 8-fold over baseline [1]. The target compound uniquely combines this 5-chlorobenzofuran core with a primary sulfamoylphenyl group, creating a dual-pharmacophore molecule that could simultaneously engage carbonic anhydrase and cannabinoid receptor or kinase targets. Procurement is indicated for medium-throughput phenotypic screening in NCI-60 or similar multi-cell-line panels, particularly where hypoxia-dependent cytotoxicity is of interest.

Halogen Bonding and Molecular Recognition Studies in Structure-Based Drug Design

The 5-chloro substituent on the benzofuran core provides a σ-hole donor capable of engaging in halogen bonding with backbone carbonyl oxygens or π-systems in protein binding sites, an interaction that is absent in the 5-methyl or 5-fluoro analogs [1]. The direct amide linkage further restricts the conformational space accessible to the sulfamoylphenyl group relative to methylene-spaced congeners, making the target compound a useful probe for crystallographic fragment screening or molecular dynamics simulations aimed at characterizing halogen-bond-mediated selectivity in benzofuran-binding proteins such as carbonic anhydrases, phosphodiesterases, or kinases.

Analytical Reference Standard for Benzofuran-2-Carboxamide Sulfonamide Impurity Profiling

The compound's well-defined molecular formula (C₁₇H₁₅ClN₂O₄S), monoisotopic mass (378.044106 Da), and chromatographic properties (SlogP 3.26) make it suitable as a reference standard for LC-MS or HPLC impurity profiling in synthetic routes to more complex benzofuran-2-carboxamide sulfonamides, including the pyrimidine-extended analog (MW 470.9 Da, C₂₂H₁₉ClN₄O₄S) [1][2]. Its distinct chlorine isotopic signature (³⁵Cl/³⁷Cl ratio) provides an additional analytical handle for mass spectrometric identification in complex reaction mixtures.

Quote Request

Request a Quote for 5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.